Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This compound belongs to the pyrazole family, which is known for various biological activities, including antimicrobial effects. The structure of this compound includes a hydroxyl group and a carboxylate moiety, which are crucial for its biological activity.
The compound has been synthesized and studied in various research contexts, particularly concerning its efficacy against antibiotic-resistant strains of bacteria, such as Staphylococcus aureus. Notably, studies have indicated that it exhibits bacteriostatic activity, making it a candidate for further development in antimicrobial therapies .
This compound can be classified under the following categories:
The synthesis of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of phenylhydrazine with ethyl acetoacetate. This reaction leads to the formation of pyrazolones, which can be further modified to yield the desired compound.
The synthesis can be broken down into several key steps:
These steps typically yield propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate in moderate to high yields, depending on the reaction conditions employed .
The molecular formula of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is , with a molecular weight of approximately 202.21 g/mol. The structural representation includes:
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo several chemical reactions typical for pyrazole derivatives:
The reactivity of this compound is influenced by its functional groups, allowing it to participate in diverse organic transformations that enhance its utility in medicinal chemistry .
The mechanism of action for propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with bacterial targets that disrupt essential cellular processes. Research has indicated that this compound affects the transcriptional regulation in Staphylococcus aureus.
Mutations in specific genes related to membrane stability and antibiotic resistance were observed in resistant strains exposed to this compound. The transcriptional regulator MgrA was notably implicated in conferring resistance, suggesting that alterations in membrane composition may reduce drug uptake .
Comprehensive spectral data (NMR, IR) are available for detailed characterization, aiding in confirming the identity and purity of synthesized compounds .
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has potential applications in:
Pyrazole-containing compounds have been strategically significant in antibacterial research since the mid-20th century, serving as privileged scaffolds in numerous pharmacologically active agents. The pyrazole nucleus’s inherent structural versatility enables precise modifications that enhance target specificity against resistant pathogens. Seminal work by Knorr in 1883 established foundational synthetic routes to pyrazoles, but recent decades have witnessed accelerated exploitation of this core against evolving bacterial threats [6] [8]. Contemporary studies demonstrate pyrazoles’ efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), through novel mechanisms distinct from traditional β-lactams. The structural evolution from early antipyretics (e.g., antipyrine) to modern MRSA-active derivatives like HMPC (propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate) exemplifies this scaffold’s drug discovery value [2] [10]. Their capacity to disrupt bacterial virulence factors—particularly biofilm formation—further solidifies therapeutic relevance in an era of antibiotic resistance [10].
Table 1: Clinically Relevant Pyrazole-Based Antibacterial Agents | Compound | Target Pathogen | Key Structural Features | Mechanistic Class | |--------------|----------------------|----------------------------|------------------------| | Celecoxib | Inflammation (Non-antibiotic) | 1,5-Diaryl; sulfonamide | COX-2 inhibitor | | HMPC | MRSA | 5-Hydroxy; carbodithioate | MgrA disruptor | | SB-203207 | Gram-positive bacteria | Bicyclic pyrazole | Peptide deformylase inhibitor | | Derivatives in [10] | S. aureus biofilm | Carboxamide at C4 | Biofilm synthesis inhibitor |
The pharmacophore of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate integrates three strategically positioned substituents that synergistically enhance antibacterial activity:
Table 2: Impact of Substituent Variations on Pyrazole Bioactivity | Position | Substituent | Effect on Activity | Structural Basis | |--------------|-----------------|------------------------|----------------------| | 1 | Phenyl | +++ | Enables π-stacking interactions | | 1 | Pyridyl | ++ | Enhanced solubility; moderate activity | | 3 | Methyl | +++ | Optimal lipophilicity stabilization | | 3 | Ethyl | ++ | Reduced steric complementarity | | 5 | OH | +++ | Hydrogen bonding/tautomerism | | 5 | NH₂ | + | Weaker target binding | | 4 | COOPr | ++ | Balanced logP (~2.1) |
The propyl ester moiety in propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate critically modulates pharmacokinetic properties while preserving the core pharmacophore. Comparative studies with methyl, ethyl, and butyl esters reveal the propyl chain’s optimal balance:
Table 3: Structure-Property Relationships of Pyrazole-4-carboxylate Esters | Ester Group | logP | MIC vs MRSA (μg/mL) | Plasma t₁/₂ (h) | Key Property | |-----------------|----------|--------------------------|---------------------|-------------------| | Methyl | 1.4 | 16 | 0.8 | Rapid hydrolysis | | Ethyl | 1.7 | 8 | 1.5 | Moderate stability | | Propyl | 2.1 | 4 | 2.9 | Optimal balance | | Butyl | 2.6 | 8 | 3.2 | Increased cytotoxicity | | Pentyl | 3.0 | 16 | 3.5 | Poor solubility |
The propyl ester’s ability to enhance biodistribution without compromising target engagement exemplifies rational prodrug design. Current research explores in situ hydrolysis to the active acid in bacterial cytoplasm, leveraging esterase expression gradients between mammalian and bacterial cells for selective activation [1] [7].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8